molecular formula C13H21N3 B13101807 N-Cyclopentyl-3,6-diethyl-2-pyrazinamine

N-Cyclopentyl-3,6-diethyl-2-pyrazinamine

Cat. No.: B13101807
M. Wt: 219.33 g/mol
InChI Key: XITMUHCWJQHFHD-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,6-diethylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,6-diethylpyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with suitable reagents under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU can lead to the formation of pyrazine derivatives .

Industrial Production Methods

Industrial production of N-cyclopentyl-3,6-diethylpyrazin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,6-diethylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-3,6-diethylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,6-diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, pyrazine derivatives have been shown to inhibit kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3,6-diethylpyrazin-2-amine stands out due to its specific substitution pattern and the presence of cyclopentyl and diethyl groups, which may confer unique biological activities and chemical reactivity compared to other pyrazine derivatives.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-cyclopentyl-3,6-diethylpyrazin-2-amine

InChI

InChI=1S/C13H21N3/c1-3-10-9-14-12(4-2)13(15-10)16-11-7-5-6-8-11/h9,11H,3-8H2,1-2H3,(H,15,16)

InChI Key

XITMUHCWJQHFHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)NC2CCCC2)CC

Origin of Product

United States

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